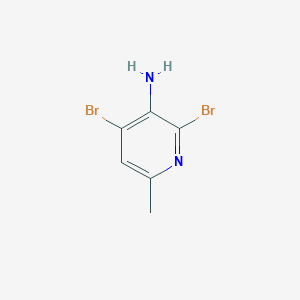

2,4-Dibromo-6-methylpyridin-3-amine

Übersicht

Beschreibung

2,4-Dibromo-6-methylpyridin-3-amine is a chemical compound that belongs to the class of aminopyridines, which are of significant interest due to their presence in bioactive natural products and their utility in medicinal chemistry and material science. The compound features a pyridine ring, a basic structural unit in organic chemistry, substituted with bromine atoms and an amine group, which can participate in various chemical reactions and serve as a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of 2,4-Dibromo-6-methylpyridin-3-amine can be inferred from the general methods described for the amination of dibromopyridines. Amination reactions of halogenated pyridines, such as 2,4-dibromopyridine, with potassium amide in liquid ammonia have been studied, leading to the formation of diaminopyridines or their derivatives . Although the specific synthesis of 2,4-Dibromo-6-methylpyridin-3-amine is not directly reported, the methodologies discussed provide a foundation for its potential synthesis through analogous reactions.

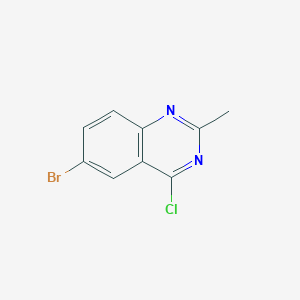

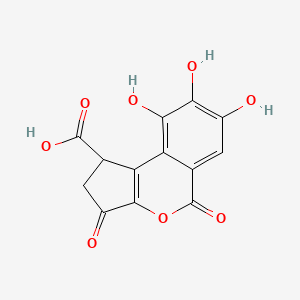

Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-methylpyridin-3-amine would consist of a pyridine ring with two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an amine group at the 3 position. The presence of these substituents would influence the electronic properties of the pyridine ring and affect its reactivity. The structure of related compounds has been confirmed using spectroscopic data such as 1H NMR spectra .

Chemical Reactions Analysis

Compounds similar to 2,4-Dibromo-6-methylpyridin-3-amine can undergo various chemical reactions, including aminomethylation and cross-coupling reactions. For instance, aminomethylation of hydroxypyridines has been investigated, which is relevant to the reactivity of the amine group in 2,4-Dibromo-6-methylpyridin-3-amine . Additionally, 6-substituted 2-aminopyridines have been used as substrates for C-C cross-coupling reactions, demonstrating the potential of 2,4-Dibromo-6-methylpyridin-3-amine to participate in such transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,4-Dibromo-6-methylpyridin-3-amine are not detailed in the provided papers, the properties of similar aminopyridine derivatives can be extrapolated. These compounds typically exhibit high reactivity due to the presence of the amine group, which can act as a nucleophile or base in various chemical reactions. The bromine substituents also allow for further functionalization through nucleophilic substitution or palladium-catalyzed cross-coupling reactions . The solubility, melting point, and stability of 2,4-Dibromo-6-methylpyridin-3-amine would be influenced by the presence of the substituents and could be predicted based on the behavior of structurally related compounds.

Wissenschaftliche Forschungsanwendungen

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: The compound “2,4-Dibromo-6-methylpyridin-3-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These novel pyridine derivatives have potential applications as chiral dopants for liquid crystals .

- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (1) and N - [5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids was catalyzed by palladium to synthesize these novel pyridine derivatives .

- Results or Outcomes: The novel pyridine derivatives were synthesized in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways .

Safety And Hazards

Eigenschaften

IUPAC Name |

2,4-dibromo-6-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(7)5(9)6(8)10-3/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEYPRZZXMHRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435407 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-methylpyridin-3-amine | |

CAS RN |

706789-26-6 | |

| Record name | 2,4-DIBROMO-6-METHYLPYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)

![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1278181.png)